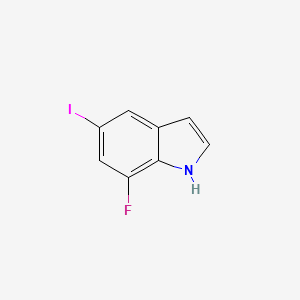

7-Fluoro-5-iodo-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Chemical Biology

The indole scaffold is a recurring motif in a vast number of natural and synthetic compounds exhibiting a wide spectrum of pharmacological activities. chula.ac.thbohrium.commdpi.com These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. mdpi.comresearchgate.netbenthamscience.comnih.govnih.govnih.govmdpi.combohrium.com The ability of the indole nucleus to mimic peptide structures and bind to various enzymes and receptors makes it a highly attractive starting point for the design of new therapeutic agents. chula.ac.thijpsjournal.com

The significance of the indole scaffold is underscored by its presence in numerous FDA-approved drugs. mdpi.com For instance, sumatriptan (B127528) is used for migraines, fluvastatin (B1673502) for high cholesterol, and vincristine (B1662923) as an anticancer agent. bohrium.comnih.gov These examples highlight the successful translation of indole-based research from the laboratory to clinical practice.

Table 1: Examples of Indole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Sumatriptan | Antimigraine |

| Fluvastatin | Antihyperlipidemic |

| Indomethacin | Anti-inflammatory |

| Ondansetron | Antiemetic |

| Vincristine | Anticancer |

This table provides a few examples and is not exhaustive.

Strategic Role of Halogenation in Modulating Indole Reactivity and Bioactivity

The specific halogen used and its position on the indole ring can lead to distinct pharmacological profiles. For example, the presence of electron-withdrawing halogens can enhance the inhibitory activity of certain indole derivatives against specific enzymes. ijpsjournal.com Fluorine, in particular, is often introduced to improve metabolic stability and binding affinity due to its small size and high electronegativity. researchgate.netontosight.airsc.org Iodinated indoles, on the other hand, can serve as versatile intermediates in cross-coupling reactions, allowing for the synthesis of more complex molecules. rsc.orgbeilstein-journals.orgresearchgate.net

The strategic placement of halogens can also influence the reactivity of the indole ring itself, directing further chemical modifications to specific positions. nih.govacs.orgresearchgate.net This controlled functionalization is crucial for building libraries of diverse indole derivatives for biological screening.

Overview of 7-Fluoro-5-iodo-1H-indole within the Context of Fluorinated and Iodinated Indole Derivatives

This compound is a specific example of a di-halogenated indole that has garnered interest in academic and industrial research. sigmaaldrich.combldpharm.comgoogle.com This compound incorporates both a fluorine atom at the 7-position and an iodine atom at the 5-position of the indole ring.

The presence of the fluorine atom at the 7-position is of particular interest. Fluorinated indoles have been investigated for a range of biological activities, including as antiviral and anti-inflammatory agents. rsc.orgnih.gov The fluorine atom can enhance the compound's ability to interact with biological targets and can improve its pharmacokinetic properties.

The iodine atom at the 5-position makes this compound a valuable synthetic intermediate. The carbon-iodine bond is relatively weak and can be readily cleaved to form a new carbon-carbon or carbon-heteroatom bond through various cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships.

The combination of these two halogens on the same indole scaffold provides a unique platform for the development of novel compounds with potentially enhanced or entirely new biological activities. Research on similar fluorinated and iodinated indole derivatives has explored their potential as kinase inhibitors and for other therapeutic applications. evitachem.comfluorochem.co.uk The synthesis of this compound itself has been documented, making it an accessible building block for further chemical exploration. rsc.org

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C8H5FIN |

| Molecular Weight | 261.04 g/mol |

| CAS Number | 1173023-15-8 |

Data sourced from publicly available chemical databases.

Structure

3D Structure

Propriétés

IUPAC Name |

7-fluoro-5-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUNWOSWRZMWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735800 | |

| Record name | 7-Fluoro-5-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-15-8 | |

| Record name | 7-Fluoro-5-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoro-5-iodoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Fluoro 5 Iodo 1h Indole and Its Precursors

Regioselective Synthesis Strategies for Halogenated Indoles

Regioselectivity is paramount in the synthesis of halogenated indoles to ensure the correct placement of substituents on the aromatic ring. thieme-connect.com Various strategies have been developed to achieve this, ranging from direct halogenation of substituted indoles to multi-step pathways involving carefully chosen intermediates.

Direct C-H iodination of the indole (B1671886) ring is an efficient method for introducing an iodine atom. For indoles already containing a fluorine substituent, the regioselectivity of this electrophilic substitution is a key consideration. Research has demonstrated highly regioselective methods for the direct iodination of indoles at the C5 position. rsc.org This approach is advantageous due to its atom economy and often mild reaction conditions.

One effective method involves the use of iodine (I₂) or other iodinating agents in a suitable solvent system. For instance, the direct iodination of indole-3-carbaldehydes has been achieved with high regioselectivity at the C5 position. This method has been successfully applied to a 7-fluoro-substituted indole, yielding the corresponding 7-fluoro-5-iodo-1H-indole derivative. rsc.org The reaction proceeds efficiently, providing a practical route to the desired product without the need for pre-functionalization at the C5 position. rsc.orgrsc.org

Below is a table summarizing the direct C5-iodination of various indole substrates, highlighting the versatility of this approach.

| Starting Indole | Product | Yield | Reference |

| 1H-indole-3-carbaldehyde | 5-iodo-1H-indole-3-carbaldehyde | 78% | rsc.org |

| 7-fluoro-1H-indole-3-carbaldehyde | This compound-3-carbaldehyde | 63% | rsc.org |

| 1-benzyl-1H-indole-3-carbaldehyde | 1-benzyl-5-iodo-1H-indole-3-carbaldehyde | 69% | rsc.org |

| methyl 6-bromo-1H-indole-3-carboxylate | methyl 6-bromo-5-iodo-1H-indole-3-carboxylate | 63% | rsc.org |

This table presents selected data on the direct C5-iodination of indole derivatives, demonstrating the effectiveness of the method for substrates with existing substituents.

An alternative to direct halogenation of the final indole ring is the halogenation of precursor molecules that are later cyclized to form the indole. This strategy allows for the introduction of halogens at positions that might be difficult to functionalize directly on the indole core. N-arylsulfonylation of 2-arylindoles using arylsulfonyl halides can sometimes be accompanied by 3-halogenation, suggesting that the timing of halogen introduction is a critical synthetic parameter. rsc.org

For the synthesis of this compound, a plausible route involves the use of a pre-halogenated aniline (B41778) derivative. For example, a synthesis could commence with a 3-fluoro-5-iodoaniline, which would then undergo a classic indole synthesis, such as the Fischer, Bischler, or Leimgruber-Batcho synthesis, to construct the pyrrole (B145914) ring. diva-portal.org This ensures the fluorine and iodine atoms are correctly positioned from the start.

Multi-step syntheses provide the flexibility to construct complex molecules like this compound with high purity and defined regiochemistry. These routes can be either convergent, where different fragments are prepared separately and then combined, or divergent, where a common intermediate is used to generate a library of related compounds.

A common multi-step approach begins with a commercially available starting material that is elaborated through a sequence of reactions. For example, the synthesis could start from 7-fluoro-1H-indole. This precursor can be synthesized via methods like the Leimgruber-Batcho reaction, starting from 2-nitrotoluene (B74249) derivatives. diva-portal.org Once 7-fluoro-1H-indole is obtained, it can be subjected to regioselective iodination at the C5 position as described previously.

Another pathway involves starting with 7-fluoro-5-nitro-1H-indole. The nitro group can be reduced to an amine to form 7-fluoro-1H-indol-5-amine. chemicalbook.com This amino group can then be converted to an iodine atom via a Sandmeyer-type reaction, which involves diazotization followed by treatment with an iodide salt. Such multi-step sequences, although longer, offer robust control over the final substitution pattern. chemicalbook.comsyrris.jp

Advanced Synthetic Transformations for this compound Derivatives

The presence of the iodine atom at the C5 position of this compound makes it an excellent substrate for a variety of advanced synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of complex derivatives.

The iodine substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions. researchgate.net These methods are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler building blocks. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide (this compound) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is highly valued for its tolerance of a wide range of functional groups and its reliability in forming C(sp²)-C(sp²) bonds. nih.gov The reaction enables the introduction of various aryl and heteroaryl substituents at the C5 position of the indole core. nih.gov

| Aryl Halide | Boronic Acid | Catalyst System | Product Yield | Reference |

| 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ / SPhos | 95% | nih.gov |

| 6-Chloroindole | Phenylboronic acid | P2 Precatalyst | 94% | nih.gov |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | 92% | nih.gov |

| This compound (hypothetical) | Aryl/Heteroaryl boronic acid | Pd Catalyst / Base | High | (Projected) |

This table showcases representative Suzuki-Miyaura reactions on various halogenated heterocycles, illustrating the high efficiencies achievable. The final entry is a projection based on the known reactivity of iodo-indoles.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.gov The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, allowing for the introduction of alkynyl moieties. soton.ac.ukmdpi.com These alkynyl-substituted indoles can serve as intermediates for further transformations or as final products with unique electronic and structural properties. researchgate.net

| Aryl Halide | Terminal Alkyne | Catalyst System | Product Yield | Reference |

| 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | High | nih.gov |

| 6-Bromo-3-fluoro-2-cyanopyridine | (4-Ethylphenyl)acetylene | Pd(PPh₃)₄ / CuI | 93% | soton.ac.uk |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | 90% | mdpi.com |

| This compound (hypothetical) | Terminal Alkyne | Pd Catalyst / CuI | High | (Projected) |

This table provides examples of Sonogashira couplings on iodo- and bromo-substituted heterocycles. The final entry is a projection for this compound based on established reactivity patterns.

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, which typically occur at the C3 position. acs.org Even with the presence of deactivating halogen substituents on the benzene (B151609) ring, the pyrrole moiety generally retains sufficient nucleophilicity to react with electrophiles. nih.gov Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. For this compound, reaction with an electrophile would be expected to yield a 3-substituted derivative.

Nucleophilic aromatic substitution on the indole core is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring. However, the N-H proton of the indole is acidic and can be deprotonated with a base. The resulting indolide anion is a potent nucleophile and can react with various electrophiles, providing a route to N-substituted indole derivatives.

Cyclization and Ring-Forming Reactions Involving Indole Derivatives

The construction of the indole core is a central theme in heterocyclic chemistry, with several named reactions being cornerstones for the synthesis of substituted indoles like this compound. Two of the most prominent methods are the Fischer indole synthesis and the Madelung indole synthesis.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a versatile reaction that produces an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions wikipedia.orgalfa-chemistry.combyjus.com. The reaction can be catalyzed by Brønsted acids (e.g., HCl, H2SO4) or Lewis acids (e.g., ZnCl2, BF3) wikipedia.orgalfa-chemistry.com. The mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. A researchgate.netresearchgate.net-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring wikipedia.org. For the synthesis of this compound, this would necessitate starting with a (2-fluoro-4-iodophenyl)hydrazine (B2444182) and a suitable aldehyde or ketone. A modification by Buchwald allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary intermediates for the Fischer synthesis wikipedia.org.

The Madelung indole synthesis is another important ring-forming reaction that produces indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures wikipedia.org. The reaction was first reported in 1912 and typically uses sodium or potassium alkoxides as the base at temperatures between 200–400 °C wikipedia.org. This method is particularly useful for preparing 2-alkinylindoles, which are not easily accessible through other routes wikipedia.org. A modified Madelung synthesis has been developed for a one-pot, two-step procedure to create 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides acs.orgnih.gov. This modified approach is operationally simple and does not require transition metals acs.orgnih.gov. To synthesize this compound via the Madelung synthesis, a potential precursor would be an N-(2-alkyl-3-fluoro-5-iodophenyl)amide.

Implementation of Green Chemistry Principles in Halogenated Indole Synthesis

The synthesis of halogenated indoles, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety. These principles focus on aspects such as waste prevention, the use of less hazardous chemicals, safer solvents, and catalysis yale.eduacs.org.

One significant advancement is the use of enzymatic halogenation . Biocatalytic C-H halogenation offers excellent catalyst-controlled selectivity and operates under environmentally benign conditions frontiersin.orgnih.gov. Halogenase enzymes can be used in aqueous media at ambient temperatures, which minimizes the need for volatile organic solvents nih.gov. These enzymes utilize benign halide salts as the halogen source, avoiding hazardous halogenating reagents and often exhibiting high regioselectivity, which simplifies product purification nih.gov. For instance, flavin-dependent halogenases (FDHs) are known to be highly substrate- and regio-selective, with different enzymes capable of halogenating the indole ring at specific positions frontiersin.orgmdpi.com.

The use of ionic liquids (ILs) as green solvents and catalysts is another key strategy. ILs have been successfully employed in the Fischer indole synthesis, providing excellent yields, often without the need for additional solvents researchgate.net. A significant advantage of ILs is their potential for reusability without a loss of activity researchgate.net. Both Brønsted acidic and Lewis acidic ILs have been developed and applied to the Fischer indole synthesis, demonstrating the versatility of this approach tandfonline.comrsc.org.

Developing greener halogenating agents and reaction conditions is also a major focus. Traditional halogenation methods often rely on hazardous electrophilic halogen sources nih.gov. An environmentally friendly alternative is the use of an oxone-halide system, which generates reactive halogenating species in situ organic-chemistry.orgacs.orgnih.gov. This method can selectively produce 2- or 3-haloindoles and eliminates the need for stoichiometric halogenating agents, thereby reducing toxic byproducts organic-chemistry.orgacs.orgnih.govresearchgate.net. The oxone-halide system is considered a green protocol as it aligns with several green chemistry principles, including waste prevention and the use of catalysis springernature.com. Furthermore, indole-catalyzed electrophilic bromination in non-polar, green solvents like heptane (B126788) has been reported, which is particularly effective for substrates like thioarenes that are prone to oxidative side reactions rsc.orgrsc.org.

Table 3: Green Chemistry Approaches in Halogenated Indole Synthesis

| Green Chemistry Principle | Application in Halogenated Indole Synthesis | Example |

|---|---|---|

| Use of Catalysis | Enzymatic halogenation for high selectivity and mild conditions. | Flavin-dependent halogenases for regioselective halogenation of the indole ring frontiersin.orgmdpi.com. |

| Safer Solvents and Auxiliaries | Use of ionic liquids as recyclable solvents and catalysts. | Brønsted acidic ionic liquids in Fischer indole synthesis researchgate.nettandfonline.comrsc.org. |

| Less Hazardous Chemical Syntheses | In situ generation of halogenating species to avoid hazardous reagents. | Oxone-halide system for the chlorination and bromination of indoles organic-chemistry.orgacs.orgnih.gov. |

| Prevention | Development of catalytic protocols that minimize waste and side reactions. | Indole-catalyzed bromination in green solvents to suppress disulfide formation in thioarenes rsc.orgrsc.org. |

Chemical Reactivity and Derivatization of 7 Fluoro 5 Iodo 1h Indole

Reactivity Profiles of Halogen Substituents (Fluorine and Iodine) on the Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system, and the introduction of halogen atoms, such as fluorine and iodine, significantly modifies its reactivity. The fluorine atom at the 7-position and the iodine atom at the 5-position of 7-Fluoro-5-iodo-1H-indole exhibit differential reactivity, which can be exploited for selective functionalization. Generally, the carbon-iodine bond is weaker and more susceptible to cleavage than the carbon-fluorine bond, making the iodine atom a more reactive site for various transformations.

Halogen Exchange Reactions and Their Synthetic Utility

While specific studies on halogen exchange reactions directly on this compound are not extensively documented in the reviewed literature, the principles of such reactions on halo-aromatic compounds are well-established. Halogen exchange, particularly the conversion of iodo- to other halo- or functional groups, is a feasible transformation. The greater lability of the C-I bond compared to the C-F bond suggests that selective exchange at the 5-position would be the expected outcome. Such reactions would typically involve treatment with a halide source, often in the presence of a catalyst. The synthetic utility of these reactions lies in the ability to introduce a different halogen, which can then participate in a distinct set of subsequent reactions, thereby expanding the synthetic possibilities from this single precursor.

A related phenomenon, the "halogen dance" reaction, involves the base-catalyzed migration of a halogen atom to a different position on the aromatic ring. clockss.org While not a direct exchange, this rearrangement can be a competing pathway under basic conditions, potentially leading to isomeric products. clockss.org The propensity for a halogen to "dance" is related to its ability to stabilize a negative charge, with iodine being more prone to this rearrangement than fluorine. clockss.org

Nucleophilic Aromatic Substitution at Fluorinated and Iodinated Positions

Nucleophilic aromatic substitution (SNA) is a key reaction for functionalizing aromatic rings. In this compound, the electron-withdrawing nature of both halogens activates the ring towards nucleophilic attack. However, the position of substitution is governed by the nature of the leaving group and the stability of the intermediate Meisenheimer complex.

Generally, iodine is a better leaving group than fluorine in nucleophilic aromatic substitution reactions. This is attributed to the weaker C-I bond and the greater stability of the iodide anion compared to the fluoride (B91410) anion. Therefore, nucleophilic attack is anticipated to occur preferentially at the C5 position, leading to the displacement of the iodine atom. For instance, in related chloro-fluoro indole systems, nucleophilic substitution can lead to the replacement of the chlorine and fluorine atoms under appropriate conditions. evitachem.com

Functionalization of the Indole Nitrogen (N-H) and Carbon Framework (C-H) Bonds

The indole core of this compound offers multiple sites for further functionalization beyond the halogenated positions. The N-H bond of the pyrrole (B145914) ring and the various C-H bonds on both the benzene (B151609) and pyrrole moieties can be selectively targeted.

The indole nitrogen can be readily functionalized through N-alkylation or N-arylation reactions. acs.org Deprotonation of the N-H with a suitable base, followed by reaction with an electrophile such as an alkyl halide or an aryl halide under palladium catalysis (Buchwald-Hartwig amination), allows for the introduction of a wide range of substituents. acs.orgacs.org This modification can be crucial for modulating the biological activity and physicochemical properties of the resulting molecules.

Direct C-H functionalization is a powerful tool for the efficient construction of complex molecules. In the context of indoles, palladium-catalyzed C-H activation has been employed for the arylation of the indole ring. rsc.org For instance, the C-H functionalization of 3-acetyl-7-fluoro-1H-indole has been demonstrated, leading to C4-arylated products. rsc.org While direct C-H functionalization of unsubstituted this compound is not explicitly detailed in the available literature, the principles of directed metalation and C-H activation suggest that selective functionalization at various positions of the indole nucleus is achievable, potentially guided by the existing substituents or by introducing a directing group.

Formation of Complex Molecular Architectures and Hybrid Scaffolds from this compound Precursors

The differential reactivity of the C-I and C-F bonds, coupled with the potential for N-H and C-H functionalization, makes this compound an attractive starting material for the synthesis of complex molecular architectures and hybrid scaffolds. The iodo group at the C5 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Table 1: Potential Cross-Coupling Reactions at the C5-Iodo Position

| Reaction Name | Coupling Partner | Resulting Bond | Potential Catalyst System |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | C-C | Pd(PPh₃)₄, PdCl₂(dppf) with a base (e.g., K₂CO₃, Cs₂CO₃) |

| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI, and a base (e.g., Et₃N) |

| Heck Coupling | Alkenes | C-C (alkenyl) | Pd(OAc)₂, PPh₃, and a base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amines | C-N | Pd₂(dba)₃, with a phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base (e.g., Cs₂CO₃, NaOtBu) |

| Stille Coupling | Organostannanes | C-C | Pd(PPh₃)₄ |

These cross-coupling reactions allow for the introduction of diverse functionalities at the C5 position, leading to the construction of elaborate molecular frameworks. For example, the synthesis of this compound-3-carbaldehyde provides a substrate where the C5-iodo group can be further elaborated while the C3-aldehyde can be used for other transformations. chemimpex.com

The strategic combination of these reactions enables the synthesis of a wide array of derivatives. For instance, a Suzuki or Sonogashira coupling at the C5 position could be followed by an N-alkylation and then a C-H functionalization at another position on the indole ring, rapidly generating molecular complexity from a single, well-defined precursor. This versatility is highly valuable in medicinal chemistry for the generation of libraries of compounds for drug discovery programs and in materials science for the synthesis of novel functional materials. medchemexpress.comossila.com

Spectroscopic and Structural Elucidation of 7 Fluoro 5 Iodo 1h Indole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 7-fluoro-5-iodo-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole (B1671886) ring. Based on the analysis of this compound-3-carbaldehyde, the chemical shifts for the parent compound can be predicted. The aldehyde group in the derivative is strongly electron-withdrawing, which significantly deshields adjacent protons. In the absence of this group, the proton signals in this compound would likely appear at slightly different chemical shifts. For instance, the ¹H NMR spectrum of this compound-3-carbaldehyde in DMSO-d₆ shows a singlet for the N-H proton at approximately 12.80 ppm. rsc.org The protons on the benzene (B151609) portion of the indole ring are also clearly resolved.

Interactive Table: ¹H NMR Data for this compound-3-carbaldehyde rsc.org

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| NH | 12.80 | s | |

| CHO | 9.96 | s | |

| H2 | 8.33 | s | |

| H4 | 7.71 | d | 8.3 |

| H6 | 7.54 | dd | 8.2, 5.5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of electronegative fluorine and iodine atoms, as well as their positions on the indole ring, will influence the chemical shifts of the carbon atoms through inductive and resonance effects. The carbon atom attached to the fluorine (C7) will exhibit a large one-bond C-F coupling constant, which is a characteristic feature in the ¹³C NMR of organofluorine compounds. Similarly, the carbon atom bonded to iodine (C5) will also have a characteristic chemical shift.

Interactive Table: ¹³C NMR Data for this compound-3-carbaldehyde

| Carbon | Chemical Shift (ppm) |

| C2 | 138.5 |

| C3 | 117.6 |

| C3a | 126.3 |

| C4 | 126.8 |

| C5 | 86.8 |

| C6 | 131.9 |

| C7 | 148.5 (d, J_CF ≈ 245 Hz) |

| C7a | 124.8 |

| CHO | 185.2 |

Note: The coupling constant for C7 is an estimation based on typical values for fluoroaromatic compounds.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds. The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment. In related fluoroindole compounds, the ¹⁹F chemical shift can be influenced by solvent and substitution patterns.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the aromatic ring system. The C-F and C-I bonds will also have characteristic vibrations, although they may be in the fingerprint region and harder to assign definitively.

Interactive Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400-3300 | Medium |

| Aromatic C-H stretch | 3100-3000 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-N stretch | 1350-1250 | Medium |

| C-F stretch | 1250-1000 | Strong |

| C-I stretch | 600-500 | Medium |

Mass Spectrometry Techniques (e.g., HRMS, LC-MS, GC-MS) for Molecular Formula and Purity Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₈H₅FIN). The calculated exact mass for the [M+H]⁺ ion of this compound is 261.9478. Experimental data for this compound-3-carbaldehyde shows an [M+Na]⁺ ion at m/z 311.9289, which corresponds to the molecular formula C₉H₅FINNaO. rsc.org

LC-MS and GC-MS

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are useful for separating the compound from a mixture and confirming its purity and molecular weight. The choice between LC-MS and GC-MS would depend on the volatility and thermal stability of this compound.

Advanced Spectroscopic Methods for Conformational and Interaction Studies (e.g., ROESY, ¹⁹F NMR for binding affinity)

Advanced NMR techniques can provide deeper insights into the three-dimensional structure and interactions of molecules.

ROESY (Rotating-frame Overhauser Effect Spectroscopy)

ROESY is a 2D NMR technique that can be used to determine the spatial proximity of protons in a molecule. For this compound, ROESY could be used to confirm the connectivity of the indole ring and to study its conformation in solution.

¹⁹F NMR for Binding Affinity

¹⁹F NMR is particularly useful for studying the binding of fluorinated molecules to biological targets such as proteins. The fluorine signal is very sensitive to changes in its local environment. Upon binding, changes in the ¹⁹F chemical shift, line width, and relaxation rates can be observed, providing information about the binding event and affinity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of related indole derivatives has been determined, which can provide some insight into the expected packing and intermolecular interactions in the solid state of this compound.

Computational Chemistry and Theoretical Studies on 7 Fluoro 5 Iodo 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 7-fluoro-5-iodo-1H-indole, DFT calculations can elucidate fundamental properties that govern its behavior.

Electronic Structure and Geometry Optimization: DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. These calculations also provide insights into the electronic distribution, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

Reactivity Prediction: The electronic properties derived from DFT, such as the molecular electrostatic potential (MEP), can predict how this compound might interact with other molecules. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For instance, in a related study on an indole (B1671886) derivative, the MEP map revealed high electron density around oxygen atoms and positive charge density near hydroxyl protons, indicating likely sites for intermolecular interactions nih.gov. For this compound, the MEP would likely show negative potential around the fluorine and nitrogen atoms and a region of positive potential (a σ-hole) on the iodine atom, which is crucial for halogen bonding.

Illustrative DFT-Calculated Properties: While specific experimental or calculated data for this compound is not readily available in the literature, the following table presents plausible values based on DFT studies of similar halogenated indole derivatives. These values are for illustrative purposes to demonstrate the type of information obtained from DFT calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.95 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.60 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.35 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.50 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Note: These are hypothetical values for this compound, based on typical results for analogous compounds from DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Predicting Binding Affinity and Mode: For this compound, molecular docking simulations could be performed to assess its potential as an inhibitor for various enzymes. The process involves placing the 3D structure of the indole derivative into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex. These simulations can also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex.

Molecular Dynamics Simulations: Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the interactions and conformational changes that may occur. This helps to validate the docking results and provides a more realistic picture of the binding event.

Example Application in Drug Design: In studies involving other indole derivatives, molecular docking has been successfully used to identify potential anticancer agents by predicting their interactions with enzymes like dihydrofolate reductase. The results from such studies can guide the synthesis of new derivatives with improved binding affinities.

Illustrative Molecular Docking Results: The following table illustrates the kind of data that would be generated from a molecular docking study of this compound against a hypothetical protein target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase ABC | -8.5 | Lys76, Leu12, Asp184 | Hydrogen Bond, Halogen Bond |

| Protease XYZ | -7.2 | Phe45, Trp109 | Hydrophobic, π-stacking |

Note: The protein targets and corresponding data are hypothetical and serve to illustrate the output of molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactivity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in optimizing lead compounds in drug discovery.

Model Development: To develop a QSAR model for a series of indole derivatives including this compound, one would first need experimental data on their biological activity (e.g., IC50 values). A set of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Predictive Power and Application: A validated QSAR model can be used to predict the biological activity of novel indole derivatives based solely on their chemical structure, thereby prioritizing which compounds to synthesize and test. This significantly accelerates the drug discovery process. For halogenated compounds, descriptors that account for the unique properties of halogens, such as their size and ability to form halogen bonds, would be particularly important.

Illustrative QSAR Model Equation: A hypothetical QSAR equation for a series of indole derivatives might look like this:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (HalogenBondDonorStrength) + C

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is a measure of lipophilicity, and HalogenBondDonorStrength is a descriptor quantifying the ability to form a halogen bond.

| Descriptor | Coefficient | Significance |

| LogP | +0.5 | Positive correlation; higher lipophilicity may increase activity. |

| Molecular Weight | -0.2 | Negative correlation; larger molecules may have reduced activity. |

| HalogenBondDonorStrength | +1.5 | Strong positive correlation, highlighting the importance of this interaction. |

Note: This is a simplified, illustrative QSAR model.

Computational Analysis of Halogen Bonding and its Role in Molecular Recognition and Biological Activity

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen or nitrogen atom. The presence of both fluorine and iodine in this compound makes the study of halogen bonding particularly relevant.

The Nature of Halogen Bonds: The electrophilic character of a halogen atom is due to a region of positive electrostatic potential, known as a σ-hole, located on the outer side of the halogen along the C-X bond axis (where X is the halogen). The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. Therefore, the iodine atom in this compound is expected to be a potent halogen bond donor. The electron-withdrawing fluorine atom would further enhance the positive character of the σ-hole on the iodine.

Computational Investigation: High-level quantum mechanical calculations can be used to accurately model and quantify the strength of halogen bonds. Methods like Møller–Plesset perturbation theory (MP2) and coupled-cluster theory, as well as DFT functionals that properly account for dispersion forces, are suitable for this purpose. These calculations can determine the interaction energy, geometry, and electronic nature of the halogen bond between this compound and various Lewis bases.

Role in Biological Systems: Halogen bonds are increasingly recognized for their importance in molecular recognition and ligand-protein binding. In the context of drug design, incorporating a halogen bond donor like an iodine atom into a molecule can significantly enhance its binding affinity and selectivity for a biological target. Computational analysis can predict the likelihood and strength of such interactions, guiding the design of more potent and specific drugs.

Illustrative Halogen Bond Interaction Energies:

| Interacting Pair | Interaction Energy (kcal/mol) | Bond Length (Å) | Bond Angle (C-I···O/N) |

| This compound ··· Formaldehyde (C=O) | -4.5 | 2.85 | 175° |

| This compound ··· Ammonia (B1221849) (N) | -5.2 | 2.78 | 178° |

Note: These values are illustrative and represent typical halogen bond energies and geometries that would be expected for this compound based on high-level quantum mechanical calculations.

Biological Activities and Pharmacological Potential of 7 Fluoro 5 Iodo 1h Indole and Its Derivatives

Antimicrobial and Antiviral Efficacy Studies

The introduction of halogen atoms into the indole (B1671886) ring has been a successful strategy for the development of potent antimicrobial and antiviral agents. The electronegativity and lipophilicity conferred by these substituents can enhance membrane permeability and interaction with biological targets.

While direct studies on the antibacterial activity of 7-Fluoro-5-iodo-1H-indole are limited, research on its structural analogs provides significant insights into its potential efficacy. The derivative, 7-fluoroindole (B1333265), has been identified as a promising antivirulence agent against the opportunistic human pathogen Pseudomonas aeruginosa. Instead of directly inhibiting bacterial growth, which can lead to the development of resistance, 7-fluoroindole works by attenuating the pathogen's virulence factors. researchgate.net It has been shown to inhibit biofilm formation and the production of quorum-sensing (QS)-regulated virulence factors such as pyocyanin, rhamnolipid, and siderophores. researchgate.net Furthermore, 7-fluoroindole has been observed to suppress swarming motility and protease activity in P. aeruginosa. researchgate.net

Another related compound, 5-iodoindole (B102021), has demonstrated the ability to eradicate persister cells and biofilms of both Escherichia coli and the methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge. nih.gov This suggests that the iodo-substitution on the indole ring plays a crucial role in its antibacterial and antibiofilm activities. The combined presence of both fluorine and iodine in this compound may therefore offer a synergistic effect, although further targeted studies are required to confirm this hypothesis.

The antifungal potential of indole derivatives has been recognized, with various substituted indoles showing efficacy against a range of fungal pathogens. For instance, synthesized 1H-indole-4,7-diones have demonstrated good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov While specific research on the antifungal properties of this compound is not yet available, the known antifungal activity of halogenated indoles suggests that it could be a promising candidate for further investigation. The structural features of this compound warrant its evaluation against clinically relevant fungal species.

The exploration of indole derivatives as antiviral agents has yielded promising results. Although direct evidence for the antiviral activity of this compound is currently lacking, studies on related compounds highlight the potential of this chemical class. A notable example is the synthesis of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, which have been tested for their antiviral effects. nih.govresearchgate.net Certain derivatives from this series exhibited activity against Herpes Simplex Virus-1 (HSV-1) and Herpes Simplex Virus-2 (HSV-2). nih.govresearchgate.net This indicates that the fluoroindole scaffold can serve as a basis for the development of effective antiviral compounds. Further research is necessary to determine if this compound possesses similar or enhanced antiviral properties against these or other viruses such as Influenza A or HIV.

Antiparasitic and Nematicidal Effects

Halogenated indoles have emerged as a significant class of compounds with potent activity against various parasites, including plant-parasitic nematodes and insects.

Significant research has highlighted the nematicidal potential of this compound. In in vitro studies, 7-fluoro-5-iodoindole demonstrated significant dose-dependent lethality against the pinewood nematode, Bursaphelenchus xylophilus. researchgate.net This compound, along with other indole-based iodine-fluorine compounds, showed considerable nematode killing at lower concentrations. researchgate.net

Interestingly, the mechanism of action appears to differ from that of its analog, 5-iodoindole. While 5-iodoindole induces a form of non-apoptotic cell death known as methuosis, characterized by the formation of large vacuoles, this phenotype was not observed in nematodes treated with 7-fluoro-5-iodoindole. researchgate.net It is suggested that the presence of fluorine may antagonize the effects of iodine, leading to a different mode of action. researchgate.net The activity of 5-iodoindole has also been established against the root-knot nematode, Meloidogyne incognita, where it effectively kills juveniles and reduces gall formation on plant roots. nih.gov The comparative efficacy of this compound against M. incognita remains a subject for further investigation.

Nematicidal Activity of Halogenated Indoles against Bursaphelenchus xylophilus

| Compound | LC50 (mM) | LC90 (mM) |

|---|---|---|

| This compound | Data not specifically isolated in the provided search results | Data not specifically isolated in the provided search results |

| 5-Iodoindole | Referenced as a bioactive hit, specific values not provided in search results | Referenced as a bioactive hit, specific values not provided in search results |

| 6-Iodoindoline | Referenced as having significant nematode killing at lower concentrations, specific values not provided in search results | Referenced as having significant nematode killing at lower concentrations, specific values not provided in search results |

Table 1: Nematicidal activity of selected halogenated indoles. While specific LC50 and LC90 values for this compound were not available in the search results, it was noted to exhibit significant, dose-dependent lethality. researchgate.net

In addition to its nematicidal properties, the insecticidal potential of halogenated indoles has been explored. Studies have investigated the in vitro insecticidal activities of a range of these compounds against the yellow mealworm, Tenebrio molitor. researchgate.net While the broader study confirmed the insecticidal potential of halogenated indoles, the specific activity of this compound against T. molitor was not explicitly detailed in the provided information. However, the promising results for the general class of compounds suggest that this compound should be considered for further insecticidal screening.

Anticancer Activity

Derivatives of the indole scaffold have demonstrated notable potential as anticancer agents, engaging with a variety of cellular targets and pathways to inhibit tumor growth. researchgate.netnih.gov Research has focused on synthesizing and evaluating novel indole-based compounds for their efficacy against various cancer cell lines. researchgate.netnih.govmdpi.commdpi.com

In Vitro Cytotoxicity Assessments

The cytotoxic effects of indole derivatives have been evaluated against several cancer cell lines, including those for breast cancer and osteosarcoma.

Breast Cancer Cell Lines: A range of indole derivatives have shown potent anti-proliferative activity against human breast cancer cell lines. For instance, novel indole–tetrazole derivatives were tested against ER-α positive T-47D and MCF-7 cells, as well as ER-α negative MDA-MB-231 cells. rsc.org Compounds 5d and 5f, in particular, displayed significant activity against the T-47D cell line. rsc.org Similarly, indole-chalcone derivatives have been found to be more sensitive to triple-negative breast cancer cells (MDA-MB-231) than to ER-positive ones (MCF-7). researchgate.net Other studies have reported on 5-hydroxyindole-3-carboxylic acid and ester derivatives, with one ester (compound 5d) showing a half-maximal effective concentration of 4.7 µM against MCF-7 cells. nih.gov Synthetic β-nitrostyrene derivatives also exhibited inhibitory activity on MCF-7, MDA-MB-231, and ZR75-1 cell lines. nih.gov

Interactive Data Table: Cytotoxicity of Indole Derivatives in Breast Cancer Cell Lines

| Compound Class | Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|

| Indole-Tetrazole (5f) | T-47D | 3.83 ± 0.74 | rsc.org |

| Indole-Tetrazole (5d) | T-47D | 10.00 ± 0.59 | rsc.org |

| 5-Hydroxyindole Ester (5d) | MCF-7 | 4.7 | nih.gov |

| Bazedoxifene (Standard) | T-47D | 14.23 ± 0.68 | rsc.org |

| β-nitrostyrene (CYT-Rx20) | MCF-7 | 0.81 ± 0.04 µg/mL | nih.gov |

| β-nitrostyrene (CYT-Rx20) | MDA-MB-231 | 1.82 ± 0.05 µg/mL | nih.gov |

| β-nitrostyrene (CYT-Rx20) | ZR75-1 | 1.12 ± 0.06 µg/mL | nih.gov |

Osteosarcoma U-2 OS Cell Line: Osteosarcoma, a primary bone malignancy, has also been a target for indole-based compounds. nih.gov Studies on the human osteosarcoma U-2 OS cell line have shown that certain indole derivatives can decrease cell viability. nih.gov For example, a particularly selective Haspin kinase inhibitor derived from an indolo[2,3-c]quinolone scaffold demonstrated a very interesting cellular effect on the osteosarcoma U-2 OS cell line. nih.gov Research on indole-3-carbinol (B1674136) (I3C), a related compound, showed it could decrease cell viability and induce apoptosis in U2OS cells. nih.gov Hypoxia has been shown to induce resistance to clinically relevant cytotoxic agents like cisplatin, doxorubicin, and etoposide (B1684455) in U2OS cells. nih.govmerckmillipore.com The proliferation of U2OS cells has a population doubling time of approximately 29 to 32 hours, a key parameter in assessing the impact of cytotoxic agents. iosrjournals.orgresearchgate.net

Mechanistic Investigations of Cellular Pathways and Targets

The anticancer effects of indole derivatives are underpinned by their interaction with various cellular mechanisms.

Apoptosis Induction: A primary mechanism is the induction of apoptosis, or programmed cell death. researchgate.net In osteosarcoma cells, indole-3-carbinol was shown to increase activated forms of caspase-3, caspase-7, and caspase-9, which are key executioners of the apoptotic pathway. nih.gov This leads to DNA fragmentation and cell death. nih.gov

Cell Cycle Arrest: Indole derivatives can halt the cell cycle, preventing cancer cells from proliferating. nih.gov For example, some derivatives cause cell cycle arrest in the S phase in breast cancer cells, while others induce G2/M arrest. nih.govresearchgate.net The Haspin kinase inhibitor LJ4827 was found to delay the cell cycle from the G2 to the subsequent G1 phase. nih.gov

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them a critical target for cancer chemotherapy. nih.gov Certain indole-based compounds act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and thereby preventing cell division. researchgate.netnih.gov

Receptor and Protein Modulation: In breast cancer, some indole-tetrazole derivatives exhibit their anticancer effect by binding to the estrogen receptor-α (ER-α). rsc.org Compound 5d, for instance, was found to reduce ER-α protein expression in T-47D cells, thereby blocking its signaling pathways. rsc.org

Modulation of Neurological and Other Receptor Systems

Beyond their anticancer properties, indole-based structures are investigated for their ability to interact with receptors and channels in the nervous system and other biological systems.

Serotonin Receptor (e.g., 5-HT7) Binding and Modulation

The 5-HT7 receptor, a G-protein coupled receptor activated by serotonin, is expressed in functionally important brain regions like the thalamus, hypothalamus, and hippocampus. nih.govwikipedia.org It is involved in regulating thermoregulation, circadian rhythms, learning, memory, and sleep. wikipedia.orgnih.gov Due to its role in these central nervous system processes, the 5-HT7 receptor is a significant target for drug development in the context of neuropsychiatric disorders, including depression and cognitive deficits associated with schizophrenia. nih.govnih.govunict.it The activation of this receptor is linked to an increase in intracellular cAMP levels. wikipedia.org Given the prevalence of the indole nucleus in neuroactive compounds, derivatives of this compound represent a scaffold of interest for developing new ligands that can modulate 5-HT7 receptor activity for potential therapeutic applications.

Ion Channel Modulation (e.g., Glutamate-gated Chloride Channels - GluCl)

Glutamate-gated chloride channels (GluCls) are ligand-gated ion channels found exclusively in invertebrate nervous systems. nih.govresearchgate.net They play crucial roles in controlling locomotion and feeding and are the primary target for the macrocyclic lactone class of anthelmintics and pesticides, such as ivermectin. nih.gov These channels are closely related to mammalian glycine (B1666218) receptors. researchgate.net When activated, GluCls are opened, a process that can be either direct or potentiated by the normal agonist. nih.gov The unique pharmacology of GluCls makes them an important target for developing new parasiticides, and novel chemical scaffolds are continuously explored for their potential to modulate these channels.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease.

Haspin Kinase: Haspin is a protein kinase that plays a crucial role in cell division by phosphorylating histone H3. researchgate.netresearchgate.net Its overexpression in various cancers makes it an attractive target for anticancer drug development. researchgate.netnih.gov A library of substituted indolo[2,3-c]quinolin-6-ones, which can be synthesized from an indole starting material, were developed as Haspin inhibitors. nih.gov Two derivatives from this class exhibited IC50 values of 1 and 2 nM with high selectivity over other kinases. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleic acids and some amino acids, making it an essential target for both anticancer and antimicrobial therapies. rjpbr.comnih.gov Indole-based compounds have been explored as DHFR inhibitors. For example, new 1H-indole-based-meldrum linked 1H-1,2,3-triazoles have been studied for their potential as anticancer derivatives through DHFR inhibition. researcher.life The compound Trp-P-2, which has an indole-like structure, was found to competitively inhibit the DHFR domain of Plasmodium falciparum with a Ki value of 8.7 µM. nih.gov

Cyclooxygenase (COX) and Nitric Oxide Synthase (NOS): Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory process. nih.govnih.gov Derivatives of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7HQ) have been shown to inhibit the expression of iNOS and COX-2 in macrophage-like cells. nih.gov This inhibition occurs by preventing the degradation of IκB-α and subsequent activation of the transcription factor NF-κB. nih.gov At higher concentrations, these derivatives also directly inhibited COX-2 enzyme activity, suggesting that related heterocyclic scaffolds may have anti-inflammatory potential. nih.gov

Interactive Data Table: Enzyme Inhibition by Indole-Related Derivatives

| Enzyme | Inhibitor Class | IC50 / Ki Value | Source |

|---|---|---|---|

| Haspin Kinase | Indolo[2,3-c]quinolone | 1 nM | nih.gov |

| Haspin Kinase | Indolo[2,3-c]quinolone | 2 nM | nih.gov |

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Cystic fibrosis is a genetic disorder characterized by mutations in the CFTR gene, which leads to a defective CFTR protein that functions as a chloride ion channel. One therapeutic strategy involves the use of "potentiators," small molecules that can recover the function of the CFTR protein at the cell surface. Research has identified various classes of compounds that act as CFTR potentiators.

While direct studies on this compound are not extensively detailed in the available research, the broader class of indole derivatives has shown promise. For instance, a class of compounds known as tetrahydro-γ-carbolines, which feature an indole core structure, have been identified as a novel chemotype of CFTR potentiators. acs.orgnih.gov In-depth structure-activity relationship (SAR) studies on these derivatives have led to the discovery of potent, enantiomerically pure compounds that effectively rescue the gating defects of F508del- and G551D-CFTR mutations. acs.orgnih.gov

One notable derivative from these studies, compound 10 , which incorporates a substituted indolyl moiety, demonstrated a significant effect on CFTR function, with an Emax of 0.91 and an EC50 of 0.15 μM. acs.org This finding underscores the importance of the indole scaffold in the design of effective CFTR potentiators. The specific halogenation pattern of this compound suggests a potential for activity within this therapeutic area, warranting further investigation into its direct effects on CFTR.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Positional Effects of Fluorine and Iodine Substituents on Biological Potency

The placement of halogen atoms on the indole scaffold is a critical determinant of biological activity. researchgate.netmdpi.com Studies on various halogenated indole alkaloids have demonstrated that the position of these substituents significantly influences their therapeutic effects.

For instance, in a series of meridianin derivatives, which are brominated indole alkaloids, the position of the bromine atom was found to be crucial for their kinase inhibitory and antiproliferative activities. Specifically, bromine substitution at position 7 and a hydroxyl group at position 4 were associated with the best inhibitory activity against CDK1 and CDK5. nih.gov Furthermore, a single bromine atom at either position 5 or 6 of the indole ring led to a considerable increase in potency, whereas di-substitution with bromine slightly diminished the inhibitory effect. nih.gov

In another class of marine-derived indole alkaloids, the aplicyanins, the presence of a bromine atom at position 5 of the indole nucleus was shown to strongly favor antiproliferative activity. nih.gov These findings highlight the sensitivity of biological targets to the specific placement of halogens on the indole ring. The 7-fluoro and 5-iodo substitution pattern of the titular compound therefore likely confers a unique and potent biological activity profile.

Influence of Halogen Bonding on Ligand-Receptor Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom, in a biological target. medchem-ippas.eunih.gov This interaction is directional and has been increasingly recognized for its significant role in stabilizing ligand-receptor complexes. medchem-ippas.eunih.govnih.govasu.edu

The strength of a halogen bond increases with the polarizability of the halogen atom, following the order I > Br > Cl > F. medchem-ippas.eu Consequently, the iodine atom at the 5-position of this compound is expected to be a strong halogen bond donor. The fluorine atom, being highly electronegative and weakly polarizable, is generally not considered a significant halogen bond donor.

The ability of iodine to form strong halogen bonds can significantly enhance the binding affinity and specificity of a ligand for its target protein. acs.org In the context of 7-iodo-1H-indole, both the iodine atom and the indole NH group can interact with one or two Lewis bases in a receptor's binding pocket, creating a bidentate interaction motif that can be particularly effective in kinase inhibition. acs.org Computational studies and molecular dynamics simulations have confirmed the crucial role of halogen bonding in the stabilization of ligand-receptor complexes. nih.govnih.govasu.edu

Impact of Other Substituents on the Indole Scaffold on Bioactivity Profile

The bioactivity of indole derivatives can be further modulated by the introduction of other substituents in addition to halogens. The indole scaffold is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological properties. nih.gov

Studies on various indole derivatives have revealed important SAR trends:

Substituents at the 5-position: The nature of the substituent at the 5-position of the indole ring has been shown to have a significant impact on potency. For example, in a series of indolylglyoxylamides, derivatives with a chloro or nitro group at the 5-position were significantly more potent than those with hydrogen at this position. nih.gov The affinity of these 5-substituted derivatives was further enhanced by the presence of hydroxyl or methoxy (B1213986) groups on a side chain phenyl ring. nih.gov

Substituents at the 3-position: The C-3 position of the indole ring is a common site for modification. The introduction of various groups at this position has been shown to influence anti-inflammatory and other biological activities. ajchem-b.com For instance, replacing a hydrogen atom with functional groups like alkyl or halogen can significantly alter a molecule's biological activity. mdpi.com

Substituents on side chains: Modifications to side chains attached to the indole core also play a crucial role. In the case of indolylglyoxylamides, the affinity for the target receptor was sensitive to the nature of substituents on a benzylamide side chain. nih.gov

The interplay between different substituents can be complex and sometimes interdependent. For example, the effect of a substituent on a side chain can be dependent on the nature of the substituent at the 5-position of the indole ring. nih.gov These findings underscore the importance of a holistic approach to the design of indole-based therapeutic agents, considering the combined effects of all substituents on the scaffold.

Applications in Drug Discovery and Chemical Biology

7-Fluoro-5-iodo-1H-indole as a Privileged Scaffold for Lead Compound Development

The indole (B1671886) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of natural products and clinically approved drugs, and its ability to interact with a diverse range of biological targets. bldpharm.comnih.govchula.ac.th The specific substitution pattern of this compound provides medicinal chemists with a unique starting point for the development of novel lead compounds.

The presence of a fluorine atom at the 7-position can significantly influence the molecule's properties. Fluorine is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable intermolecular interactions. nih.govmdpi.com The electron-withdrawing nature of fluorine can also modulate the acidity of the indole N-H group, affecting its hydrogen bonding capabilities.

Simultaneously, the iodine atom at the 5-position serves as a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the systematic exploration of the chemical space around the indole core, enabling the rapid generation of compound libraries with diverse substituents at this position. This approach is fundamental to structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of lead compounds. The combination of a metabolically stabilizing fluorine and a synthetically versatile iodine makes this compound a highly attractive scaffold for fragment-based drug discovery (FBDD) and lead optimization campaigns. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1173023-15-8 | sigmaaldrich.com |

| Molecular Formula | C₈H₅FIN | sigmaaldrich.com |

| Molecular Weight | 261.03 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Design and Synthesis of Molecular Probes and Radioligands for Receptor Studies

Molecular probes and radioligands are indispensable tools for studying the distribution, density, and function of biological targets such as receptors and enzymes. The unique halogenation pattern of this compound makes it an ideal precursor for the synthesis of such probes.

The iodine atom can be readily substituted with a radioisotope of iodine, such as ¹²³I, ¹²⁵I for Single Photon Emission Computed Tomography (SPECT) imaging and autoradiography, or ¹²⁴I for Positron Emission Tomography (PET) imaging. nih.gov This allows for the non-invasive visualization and quantification of target engagement in vitro and in vivo. For instance, iodinated steroid analogues have been synthesized and labeled with ¹²⁵I to study their binding to the androgen receptor. nih.gov Similarly, derivatives of this compound could be developed into radioligands for a variety of other targets.

Furthermore, the fluorine atom at the 7-position can be replaced with the positron-emitting isotope ¹⁸F, which is the most commonly used radionuclide for PET imaging due to its favorable decay characteristics. mdpi.comresearchgate.net The development of ¹⁸F-labeled indole derivatives as PET tracers is an active area of research. For example, 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole has been synthesized and evaluated as a potential PET tracer for targeting the enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov The synthesis of an ¹⁸F-labeled version of a 7-fluoroindole (B1333265) derivative would provide a valuable tool for preclinical and clinical research, enabling the study of drug-target interactions and disease progression in living subjects.

Exploration in Pharmacophore Elucidation and Target Identification

Pharmacophore modeling and target identification are critical steps in understanding the mechanism of action of a drug and in designing more effective therapeutic agents. This compound serves as a valuable tool in these endeavors through its application in SAR studies and fragment-based screening.

As mentioned, the iodine atom at the 5-position allows for the systematic introduction of a wide variety of substituents. By synthesizing a series of analogues with different groups at this position and evaluating their biological activity, researchers can build a detailed SAR model. nih.govfrontiersin.org This model helps to define the key chemical features (the pharmacophore) required for potent and selective interaction with the biological target.

The fluorine atom at the 7-position is particularly useful for biophysical screening methods, most notably ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Because fluorine is not naturally abundant in biological systems, the ¹⁹F NMR signal of a fluorinated compound is highly specific and can be used to monitor its binding to a target protein. mdpi.com This technique is a powerful tool in FBDD, where small, low-affinity fragments are screened to identify starting points for drug design. nih.govyoutube.comyoutube.com By using this compound or its derivatives in ¹⁹F NMR screening campaigns, researchers can efficiently identify fragments that bind to a target of interest and gain insights into the binding mode, thus facilitating the process of hit-to-lead development.

Table 2: Applications of Halogenated Indoles in Drug Discovery Techniques

| Technique | Role of Halogen | Application Example | Source |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Iodine at C5 as a synthetic handle for diversification. | Synthesis of bis-indole compounds to probe the shape of the HIV gp41 hydrophobic pocket. | nih.gov |

| PET/SPECT Imaging | Iodine at C5 can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I). | Development of radiolabeled steroids for androgen receptor imaging. | nih.gov |

| PET Imaging | Fluorine at C7 can be replaced with ¹⁸F. | Synthesis of [¹⁸F]fluoro-indole derivatives for imaging TDO. | nih.gov |

| Fragment-Based Drug Discovery (FBDD) | Fluorine at C7 provides a signal for ¹⁹F NMR screening. | Use of ¹⁹F NMR to screen fragment libraries against various protein targets. | mdpi.com |

Translational Research Potential and Future Directions in Drug Development

The unique structural features of this compound position it as a building block with significant potential for translational research and the future development of novel therapeutics. Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and CNS-active properties. nih.govnih.gov The strategic placement of fluorine and iodine on the indole scaffold allows for the fine-tuning of these activities and the development of compounds with improved drug-like properties.

Future research efforts are likely to focus on leveraging the synthetic versatility of the 5-iodo group to create novel derivatives targeting key proteins implicated in various diseases. For example, indole-based compounds have shown promise as inhibitors of protein kinases, which are critical targets in oncology. The ability to rapidly generate diverse libraries from the 7-fluoro-5-iodo-indole scaffold will accelerate the discovery of potent and selective kinase inhibitors.

Moreover, the incorporation of fluorine is a well-established strategy for improving the pharmacokinetic profile of drug candidates, including their metabolic stability and brain penetration. This is particularly relevant for the development of drugs targeting the central nervous system. As our understanding of the molecular basis of disease continues to grow, versatile and strategically functionalized building blocks like this compound will be instrumental in the design and synthesis of the next generation of targeted therapies. The continued exploration of this scaffold is expected to yield novel drug candidates with the potential to address unmet medical needs across a range of therapeutic areas.

Q & A

Q. What are the common synthetic routes for 7-Fluoro-5-iodo-1H-indole, and how can reaction conditions be optimized for yield?

Methodological Answer: A typical synthesis involves halogenation and cyclization strategies. For analogous fluoro-indole derivatives, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective. For example, dissolve the precursor (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) in a PEG-400/DMF solvent mixture, add CuI catalyst and alkyne substrates (e.g., iodinated arylalkynes), and stir for 12 hours at room temperature . Post-reaction, dilute with H₂O, extract with ethyl acetate, dry over Na₂SO₄, and concentrate via rotary evaporation. Purify the crude product using column chromatography (70:30 EtOAc/hexane). Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of azide to alkyne), avoiding moisture, and using degassed solvents to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR : Fluorine and iodine atoms induce distinct splitting patterns. For example, the indole NH proton appears as a broad singlet near δ 10–11 ppm. Adjacent fluorine causes coupling (³J ~ 8–10 Hz) in ¹H NMR, while ¹³C NMR shows deshielded carbons near C-F (δ ~ 160 ppm) and C-I (δ ~ 95 ppm) .

- 19F NMR : A singlet typically appears between δ -110 to -120 ppm for aromatic fluorine .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy. Use FAB-HRMS or ESI-HRMS for halogenated indoles due to their low volatility .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can crystallographic software like SHELXL or OLEX2 resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- SHELXL : Use the

AFIXcommand to refine disordered halogen atoms. For heavy atoms like iodine, apply anisotropic displacement parameters and validate with theHirshfeld Testto detect overfitting . - OLEX2 : Leverage its integrated

DURVOtool for twin refinement if crystals exhibit twinning. For charge-density analysis, employ high-resolution (<0.8 Å) datasets and multipole refinement . - Validation : Cross-check with

PLATON(ADDSYM) to confirm space group assignments and avoid missed symmetry .

Q. What strategies address contradictory NMR data in halogenated indole derivatives, and how can computational methods aid interpretation?

Methodological Answer:

- Dynamic Effects : Low-temperature NMR (-40°C) can resolve rotational barriers in iodinated derivatives. For example, hindered rotation around C-I bonds may split signals .

- DFT Calculations : Use Gaussian or ORCA to simulate ¹⁹F/¹³C chemical shifts. Compare computed vs. experimental values to assign regioisomers (e.g., 5-iodo vs. 7-iodo substitution) .